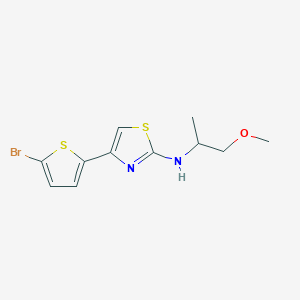
4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazole derivative that has a bromothiophene moiety attached to it. The chemical formula of this compound is C14H16BrNOS, and its molecular weight is 333.25 g/mol.
作用機序
The exact mechanism of action of 4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine is not well understood. However, it is believed that the compound exerts its pharmacological effects by interacting with specific targets in the body, such as enzymes or receptors. The thiazole and bromothiophene moieties in this compound are known to interact with various biological targets, such as kinases, proteases, and G protein-coupled receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its pharmacological activity. The antimicrobial activity of this compound is attributed to its ability to inhibit the growth of bacterial and fungal pathogens. The anticancer activity of this compound is attributed to its ability to induce apoptosis in cancer cells. The anti-inflammatory activity of this compound is attributed to its ability to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of using 4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine in lab experiments is its potential as a lead compound for the development of new drugs. The thiazole and bromothiophene moieties in this compound are known to exhibit various pharmacological activities, making it an attractive starting point for drug development. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
将来の方向性
There are several future directions for the research on 4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine. One direction is to further investigate the pharmacological activities of this compound and identify its specific targets in the body. Another direction is to modify the structure of this compound to improve its pharmacological properties, such as solubility and bioavailability. Additionally, this compound can be used as a starting point for the development of new drugs for the treatment of various diseases, such as cancer, bacterial infections, and inflammatory disorders.
合成法
The synthesis of 4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine involves the reaction of 5-bromothiophene-2-carboxylic acid with N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under reflux conditions in anhydrous dichloromethane, and the product is purified by column chromatography.
科学的研究の応用
The compound 4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine has potential applications in various fields of scientific research. One of the major areas of application is in medicinal chemistry, where this compound can be used as a lead compound for the development of new drugs. The thiazole and bromothiophene moieties in this compound are known to exhibit various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory activities. Therefore, this compound can be used as a starting point for the development of new drugs with improved pharmacological properties.
特性
IUPAC Name |
4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2OS2/c1-7(5-15-2)13-11-14-8(6-16-11)9-3-4-10(12)17-9/h3-4,6-7H,5H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMPRTAWHBRRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=NC(=CS1)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Cyclopropyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7454071.png)
![5-(4-fluorophenyl)-3-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-one](/img/structure/B7454072.png)
![2-(3-Oxabicyclo[4.1.0]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7454089.png)
![5-Cyclopropyl-3-[[4-(4-fluorophenyl)sulfonyl-1,4-diazepan-1-yl]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7454095.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7454102.png)
![2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7454108.png)

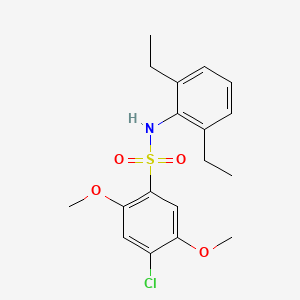

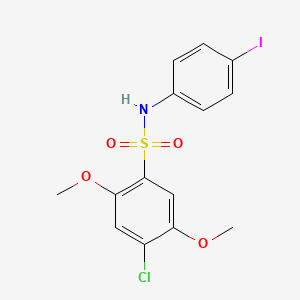
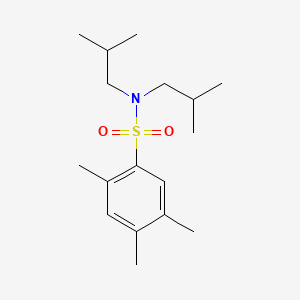
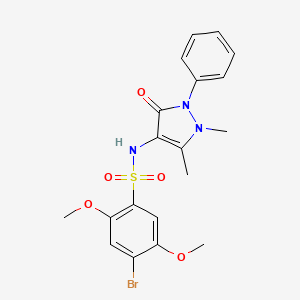
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7454163.png)

